1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
Description
This compound features a urea core (-NH-C(=O)-NH-) linked to a 5-oxopyrrolidin-3-yl group substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyridin-3-yl group. The pyrrolidinone ring contributes rigidity and may influence solubility.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-8-13(21-18(24)20-12-2-1-5-19-10-12)11-22(17)14-3-4-15-16(9-14)26-7-6-25-15/h1-5,9-10,13H,6-8,11H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWUDYILHNSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is part of a class of molecules that have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a pyridine group. Its molecular formula is , with a molecular weight of approximately 342.35 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition : Similar compounds with dihydrobenzo[b][1,4]dioxin structures have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Alpha-Adrenoceptor Modulation : Some derivatives of the dihydrobenzo[b][1,4]dioxin scaffold have shown significant binding affinity to alpha(2)-adrenoceptors. This suggests potential applications in treating neurodegenerative diseases by modulating noradrenaline pathways .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and alpha-glucosidase, indicating potential roles in managing conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the pharmacological profiles of compounds related to This compound :
- Study on PARP Inhibitors : A study identified several compounds with similar structures that exhibited varying degrees of PARP inhibition. The lead compound showed an IC50 value of 5.8 µM, indicating moderate potency .
- Neuropharmacological Effects : Research into alpha(2)-adrenoceptor antagonists demonstrated that certain derivatives could significantly influence neurochemical pathways associated with neurodegenerative diseases. These findings suggest that the compound may offer therapeutic benefits in treating conditions such as Alzheimer's disease .
- Enzyme Activity Evaluation : A series of sulfonamide derivatives were synthesized and tested against various enzymes. The results indicated that modifications to the dihydrobenzo[b][1,4]dioxin structure could enhance inhibitory activity against key enzymes involved in metabolic disorders .
Scientific Research Applications
Biological Activities
- Anticancer Activity : Research indicates that compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Antimycobacterial Properties : Another focus of research has been on the compound's potential as a DprE1 inhibitor. DprE1 is an essential enzyme for the survival of Mycobacterium tuberculosis, and inhibitors targeting this enzyme could lead to new treatments for tuberculosis .
- Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties by modulating immune responses. The mechanism involves the suppression of pro-inflammatory cytokines and pathways associated with chronic inflammation.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various derivatives of compounds related to this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 10 to 30 µM. The study highlighted the importance of structural modifications for enhancing efficacy .
Case Study 2: Antimycobacterial Activity
In another research effort aimed at tuberculosis treatment, a series of compounds based on the same scaffold were synthesized and tested for DprE1 inhibition. The findings revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Mycobacterium tuberculosis, suggesting strong potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
Compound A : 3-[1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea (ChemSpider ID: 894034-24-3)
- Structure : Replaces the pyridin-3-yl group with two 2-methoxyethyl chains on the urea nitrogen.
- Impact : The bis(2-methoxyethyl) groups likely increase hydrophilicity compared to the aromatic pyridine substituent in the target compound. This modification could enhance solubility in polar solvents but reduce π-π stacking capabilities .
Compound B : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Structure : Features a triazole-pyridine core and a 4-methoxyphenyl substituent on the urea.
- Impact: The nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, which may modulate reactivity or binding affinity in biological systems. The triazole ring could enhance metabolic stability compared to the pyrrolidinone in the target compound .
Core Structural Analogues
Compound C : 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate (5)
- Structure : Shares the dihydrobenzo dioxin moiety but incorporates a chroman-4-one group and a dodecanedioate ester.
- Impact : The extended ester chain and chroman-4-one system suggest applications in lipid-soluble formulations or antioxidant activity, diverging from the urea-based target compound. Reported synthesis yield: 26% .
Compound D : DDPB (N-(4-(1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine)
- Structure: Retains the dihydrobenzo dioxin group but replaces the urea-pyrrolidinone system with an imidazole-naphthalene scaffold.
- Impact : Demonstrates deep blue electroluminescence (435 nm, CIEy 0.07) in OLEDs, highlighting the electronic versatility of dihydrobenzo dioxin derivatives. External quantum efficiency: 2.01% .
Functional Implications
- Electron Transport : Compounds like DDPB () demonstrate that dihydrobenzo dioxin derivatives can facilitate charge transport in OLEDs. The target compound’s urea group may limit similar applications due to reduced conjugation.
- Biological Activity : Urea derivatives (e.g., Compound 15a) are often explored as kinase inhibitors or antimicrobial agents. The pyridin-3-yl group in the target compound could enhance binding to metal ions or biological targets .
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-amine
This intermediate is synthesized via a two-step process:
- Dihydroxylation of Catechol Derivatives :
Pyrocatechol reacts with 1,2-dibromoethane in a basic medium (e.g., K₂CO₃) to form 2,3-dihydrobenzo[b]dioxin.
$$
\text{C₆H₄(OH)₂ + BrCH₂CH₂Br → C₆H₄O₂CH₂CH₂ + 2 HBr}
$$
Nitration followed by reduction yields the 6-nitro derivative, which is hydrogenated to the amine using Pd/C.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 78% |
| Reduction | H₂, Pd/C | EtOH, RT, 12 hr | 92% |
Synthesis of 5-Oxopyrrolidin-3-amine
The pyrrolidinone ring is constructed via a Michael addition-cyclization sequence:
- Acrylate Formation : Methyl acrylate reacts with ammonium chloride to form β-alanine methyl ester.
- Cyclization : Intramolecular lactamization using PCl₅ yields 5-oxopyrrolidin-3-carboxylate, which is hydrolyzed to the carboxylic acid and converted to the amine via Curtius rearrangement.
Urea Bond Formation
Isocyanate Approach
The primary method involves reacting 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-5-oxopyrrolidin-3-amine with pyridin-3-yl isocyanate:
$$
\text{C₁₃H₁₄N₂O₃ + C₅H₄N₂O → C₁₈H₁₈N₄O₄}
$$
Conditions :
Carbodiimide-Mediated Coupling
An alternative employs 1,1'-carbonyldiimidazole (CDI) to activate the amine:
- Activation : 5-Oxopyrrolidin-3-amine reacts with CDI to form an imidazolide intermediate.
- Coupling : Reaction with pyridin-3-ylamine in DMF at 50°C for 6 hr.
| Method | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Isocyanate | Pyridin-3-yl isocyanate | 72% | 98.5% |
| CDI | CDI, Pyridin-3-ylamine | 68% | 97.2% |
Optimization and Yield Improvement
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade sensitive intermediates. Dichloromethane (DCM) balances reactivity and stability.
Catalytic Enhancements
Adding DMAP (4-dimethylaminopyridine) as a catalyst increases urea bond formation efficiency (yield: +8–10%).
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted isocyanate.
- Recrystallization : Ethanol/water mixture enhances purity to >99%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.1% (RT = 6.72 min) |
| TLC (SiO₂) | Rf = 0.42 (EtOAc/Hexane 1:1) |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the dihydrobenzo[b][1,4]dioxin and pyrrolidinone cores. Key steps include:
- Amide coupling : Urea bridge formation via carbodiimide-mediated coupling between amine and isocyanate intermediates .
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during heterocycle assembly .
- Critical conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and anhydrous solvents (DMF, THF) to avoid hydrolysis or oxidation .
Yield optimization : Adjust stoichiometry of coupling reagents (e.g., HATU vs. EDC) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are essential for structural verification?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the dihydrodioxin ring (δ 4.2–4.5 ppm for methylene protons) and urea NH protons (δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₈H₁₉N₃O₃: 349.14 g/mol) and detects impurities .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity (e.g., PARP1 inhibition vs. kinase targeting) be resolved?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Recommended approaches:
- Orthogonal assays : Compare results from fluorescence polarization (PARP1) vs. radiometric kinase assays .
- Crystallography : Resolve binding modes using X-ray co-crystal structures to confirm target engagement .
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs to identify off-target interactions .
Q. What computational strategies improve pharmacokinetic properties without compromising target affinity?
- Molecular docking (AutoDock Vina) : Prioritize analogs with hydrogen bonds to PARP1’s catalytic site (e.g., Ser904, Gly863) .
- ADMET prediction (SwissADME) : Optimize logP (1–3) and topological polar surface area (TPSA < 90 Ų) to enhance blood-brain barrier permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .
Q. How should researchers design experiments to optimize multi-step synthesis protocols?
Adopt Design of Experiments (DoE) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
